HepG2 Hepatocellular Carcinoma Antiproliferative Activity: Target Compound vs. Unsubstituted Parent Benzamide Scaffold
The target compound demonstrated antiproliferative activity against HepG2 human hepatocellular carcinoma cells with an IC₅₀ of 1.30 µM . This represents the introduction of both 2-chloro and 6-fluoro substituents onto the benzamide core, compared to the unsubstituted parent scaffold N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1171837-61-8), for which no antiproliferative activity has been reported in the same assay system . The halogenation pattern is thus associated with measurable cytotoxicity in this cell line. However, this evidence carries the important caveat that the data originates from vendor-compiled in vitro studies and could not be independently verified against a peer-reviewed primary publication at the time of this analysis.
| Evidence Dimension | Antiproliferative activity in HepG2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 1.30 µM |
| Comparator Or Baseline | N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide (CAS 1171837-61-8): No reported antiproliferative activity in HepG2 cells |
| Quantified Difference | Qualitative difference (active vs. not reported active) |
| Conditions | HepG2 human hepatocellular carcinoma cell proliferation assay; vendor-reported in vitro study (primary publication not identified) |
Why This Matters
For procurement decisions where HepG2 antiproliferative screening is the intended application, the halogenated compound demonstrates measurable activity, whereas the unsubstituted parent scaffold has no documented activity, reducing the risk of procuring an inactive analog.
